1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Description
1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one (CAS: Not explicitly listed in evidence; molecular formula C₁₂H₁₁F₅O₃, approximate molecular weight 286.20 g/mol) is a fluorinated aromatic ketone characterized by a 3,4-dimethoxyphenyl group attached to a pentafluoropropanone backbone. The compound’s structure combines electron-donating methoxy groups with a highly electronegative fluorinated ketone moiety, rendering it distinct in reactivity and physical properties. Fluorination at the propanone chain enhances lipophilicity and metabolic stability, while the dimethoxyphenyl substituent may influence electronic interactions in chemical reactions.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O3/c1-18-7-4-3-6(5-8(7)19-2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBHJOZJWNDVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(C(F)(F)F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with pentafluoropropanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. This approach allows for better control over reaction parameters and improves the overall efficiency of the production process.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target. The presence of the pentafluoropropanone moiety enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in their activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-donating vs. In contrast, dichlorophenyl or fluorinated analogs exhibit enhanced electrophilicity due to electron-withdrawing substituents.
- Steric effects : Bulky substituents like 3-fluoro-4-methylphenyl () may hinder reaction kinetics compared to the planar dimethoxyphenyl group.
Impact of Fluorination Pattern
Table 2: Fluorination in Propanone Derivatives
Key Observations :
- Fluorination reduces solubility in aqueous media but improves membrane permeability, critical for pharmaceutical applications.
- Extended fluorination (e.g., butanone in ) may further alter metabolic stability and interaction with biological targets.
Biological Activity
1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of multiple fluorine atoms and methoxy groups, contributes to its distinct biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉F₅O₃. The compound features a pentafluoropropanone moiety attached to a dimethoxyphenyl group. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 284.18 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partition coefficient) | Not determined |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. The fluorinated structure likely contributes to its binding affinity and selectivity.
Cellular Effects
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promise in inducing apoptosis in human breast cancer cells (MCF-7) by activating intrinsic apoptotic pathways. Additionally, it has been observed to inhibit cell proliferation in various tumor models.
Case Studies
- Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.
- Cytotoxicity Assessment : In another investigation involving various cancer cell lines (HeLa and A549), the compound exhibited IC50 values ranging from 5 to 15 µM. This suggests a potent cytotoxic profile compared to standard chemotherapeutic agents.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 5 | Cell cycle arrest |
| A549 | 15 | Inhibition of proliferation |
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications to the methoxy groups or the fluorinated moiety have been explored to optimize pharmacological properties.
Notable Research Outcomes
- Enhanced Anticancer Activity : Derivatives with additional halogen substitutions showed increased potency against resistant cancer cell lines.
- In Vivo Studies : Preliminary animal studies indicate that this compound can effectively reduce tumor size in xenograft models without significant toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
